2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one

Description

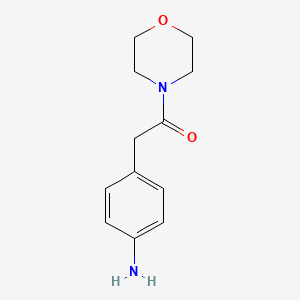

2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound featuring a morpholine ring linked via a ketone group to a para-aminophenyl substituent. This structural framework is common in pharmaceutical intermediates and bioactive molecules, particularly those targeting neurological or antimicrobial pathways.

Properties

IUPAC Name |

2-(4-aminophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKIGGHXVDYYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263380 | |

| Record name | 2-(4-Aminophenyl)-1-(4-morpholinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926247-33-8 | |

| Record name | 2-(4-Aminophenyl)-1-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926247-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)-1-(4-morpholinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of 4-aminobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one can act as inhibitors of specific cancer-related enzymes. For instance, derivatives have shown selective inhibition of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) . The development of these compounds focuses on achieving high selectivity for mutant EGFR over wild-type EGFR, minimizing side effects while maximizing therapeutic efficacy.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of tyrosine kinase activity associated with the EGFR pathway. By blocking this pathway, the proliferation of cancer cells can be significantly reduced. For example, a study demonstrated that a related compound exhibited an IC50 value in the low nanomolar range against mutant EGFR, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR) Studies

Optimization Strategies

SAR studies have revealed that modifications to the morpholine and phenyl moieties can enhance the pharmacological properties of these compounds. For instance, introducing various substituents on the phenyl ring has been shown to improve selectivity and potency against specific cancer cell lines .

Table 1: SAR Exploration Results

| Compound | Modification | IC50 (nM) | Selectivity Ratio (Mutant/WT) |

|---|---|---|---|

| Compound A | Morpholine at para-position | 25 | 10 |

| Compound B | N-methyl piperazine at para-position | 60 | 5 |

| Compound C | Cyclopentyl substitution | 41 | 61 |

Neuropharmacological Applications

In addition to anticancer properties, derivatives of this compound are being investigated for their neuropharmacological effects. Some studies suggest that these compounds may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A notable study focused on a series of morpholine derivatives, including those based on this compound. These compounds were evaluated for their effects on NSCLC cell lines. The results indicated that certain derivatives had significant antiproliferative effects with IC50 values below 100 nM, demonstrating their potential as targeted therapies for cancer treatment .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of morpholine-containing compounds in models of oxidative stress-induced neuronal damage. The study found that specific derivatives could reduce cell death and promote neuronal survival, highlighting their potential in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the morpholine ring provides additional binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-aminophenyl)-1-(morpholin-4-yl)ethan-1-one with structurally related morpholin-4-yl ethanone derivatives, highlighting key physicochemical properties, substituent effects, and functional group variations.

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., fluorine in 2-[(4-fluorophenyl)amino]-...) correlate with lower melting points (220°C) compared to electron-donating groups (e.g., methoxy in 2-[(4-methoxyphenyl)amino]-..., 185°C) . Bulky substituents (e.g., benzylamino in 2-(benzylamino)-...) increase melting points (240°C) due to enhanced intermolecular interactions .

Sulfur-containing analogs (e.g., 2-[(2-chlorophenyl)sulfanyl]-...) exhibit distinct C-S IR absorption (650–700 cm⁻¹), influencing lipophilicity .

Heterocyclic Variations: Replacing morpholine with tetrahydroquinoline (as in 2-(4-aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)...) increases molecular weight (274.34 vs.

Synthetic Yields: Yields for morpholin-4-yl ethanone derivatives range from 71% to 89%, with halogenated analogs (e.g., 4-fluorophenyl) showing lower yields due to steric or electronic challenges .

Pharmacological Implications (Inferred):

- The 4-aminophenyl group may enhance binding to biological targets (e.g., kinases or receptors) via hydrogen bonding, while morpholine improves aqueous solubility .

- Chlorine or sulfur substituents (e.g., 2-[(2-chlorophenyl)sulfanyl]-... ) could modulate membrane permeability in antimicrobial applications .

Biological Activity

The compound 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a morpholine ring, which is known for its ability to enhance the lipophilicity and bioavailability of pharmaceutical compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of morpholine derivatives, including this compound. The following table summarizes key findings regarding its antibacterial efficacy:

Case Study : A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A series of derivatives were synthesized and tested against various cancer cell lines. The results indicated that:

- The compound showed promising cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells.

- It was more potent than cisplatin in certain assays, particularly against HT-29 colon cancer cells .

The following table outlines the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Comparison Control | Reference |

|---|---|---|---|

| MDA-MB-231 | 15 | Cisplatin (20 µM) | |

| HT-29 | 10 | Cisplatin (25 µM) |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased Bax/Bcl-2 ratios in treated cells .

- Inhibition of Cell Proliferation : It appears to inhibit cell cycle progression, particularly at the G2/M phase, suggesting a potential role as a cell cycle regulator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.